Regioisomeric Switch from 3-(4-fluorophenyl) to 4-(4-fluorophenyl) Ablates p38α MAPK Inhibition and Redirects Activity to Cancer Kinases
In a direct head-to-head comparison, the regioisomeric switch from 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine (the scaffold containing the 3-(4-fluorophenyl)-1H-pyrazol-5-amine core) to 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine resulted in an almost complete loss of p38α MAP kinase inhibitory activity [1]. Instead, the 4-(4-fluorophenyl) regioisomer gained potent activity against a panel of cancer kinases, with the best derivative (6a) exhibiting IC50 values in the nanomolar range against Src, wild-type B-Raf, B-Raf V600E mutant, EGFRs, and VEGFR-2 [1].
| Evidence Dimension | p38α MAPK inhibitory activity |
|---|---|
| Target Compound Data | Active p38α MAPK inhibition (specific IC50 value for the 3-(4-fluorophenyl) regioisomer not disclosed in this study, but activity is implied by the statement that the switch led to an 'almost complete loss') |
| Comparator Or Baseline | 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine (regioisomer) |
| Quantified Difference | Near-complete loss of p38α inhibition; gain of nanomolar IC50 activity against Src, B-Raf wt, B-Raf V600E, EGFRs, and VEGFR-2 |
| Conditions | In vitro kinase inhibition assays using recombinant human kinases |
Why This Matters
This regioisomeric sensitivity demonstrates that even a subtle positional rearrangement of the fluorophenyl group dictates the kinase selectivity profile; purchasing a 4-(4-fluorophenyl) analog for p38 MAPK studies would yield false-negative results.
- [1] Abu Thaher, B., et al. (2012). Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases. Journal of Medicinal Chemistry, 55(2), 961-965. View Source
